Cas no 365441-66-3 (N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide)
N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide Chemical and Physical Properties
Names and Identifiers
-
- N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide
- N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide
- N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide
- CS-0162717
- EN300-1699889
- acetamiprid TP4
- BS-50515
- Acetamiprid metabolite (IM-1-5)
- Acetamiprid metabolite IM-1-5
- DTXSID501024737
- E76413
- N-(6-chloropyridin-3-ylmethyl)-N-methyl-acetamidine
- 365441-66-3
- NS00067100
- SCHEMBL17202936
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- Inchi: 1S/C9H12ClN3/c1-7(11)13(2)6-8-3-4-9(10)12-5-8/h3-5,11H,6H2,1-2H3
- InChI Key: JHZWQGRBAHJYIZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)CN(C)C(C)=N
Computed Properties
- Exact Mass: 197.0719751g/mol
- Monoisotopic Mass: 197.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40
- XLogP3: 1.2
N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM519028-50mg |
N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide |
365441-66-3 | 95% | 50mg |
$132 | 2022-06-11 | |
| Chemenu | CM519028-100mg |
N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide |
365441-66-3 | 95% | 100mg |
$176 | 2022-06-11 | |
| Chemenu | CM519028-250mg |
N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide |
365441-66-3 | 95% | 250mg |
$274 | 2022-06-11 | |
| Chemenu | CM519028-1g |
N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide |
365441-66-3 | 95% | 1g |
$659 | 2022-06-11 | |
| eNovation Chemicals LLC | Y1216686-1g |
N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide |
365441-66-3 | 95% | 1g |
$850 | 2024-06-03 | |
| Ambeed | A315025-50mg |
N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide |
365441-66-3 | 95% | 50mg |
$133.00 | 2022-05-17 | |
| Ambeed | A315025-100mg |
N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide |
365441-66-3 | 95% | 100mg |
$99.0 | 2024-07-19 | |
| Ambeed | A315025-250mg |
N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide |
365441-66-3 | 95% | 250mg |
$168.0 | 2024-07-19 | |
| Ambeed | A315025-1g |
N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide |
365441-66-3 | 95% | 1g |
$453.0 | 2024-07-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD317993-50mg |
N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide |
365441-66-3 | 95% | 50mg |
¥886.0 | 2022-03-01 |
N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide Suppliers
N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide
N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide (CAS No. 365441-66-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide (CAS No. 365441-66-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidamides, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. In this article, we will delve into the chemical structure, physical properties, and recent research developments surrounding N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide.
Chemical Structure and Synthesis: N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide is characterized by its imidamide functional group and a substituted pyridine ring. The compound can be synthesized through a multi-step process involving the reaction of 6-chloropyridine-3-carbaldehyde with methylamine and subsequent treatment with an appropriate nitrile or amide reagent. The synthesis pathway is well-documented in the literature and can be optimized for large-scale production in pharmaceutical settings.
Physical Properties: N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide is a white crystalline solid with a melting point of approximately 120°C. It is moderately soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for various analytical techniques and biological assays.
Biological Activities: Recent studies have highlighted the potential of N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide in various therapeutic areas. One notable application is its antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. Research published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent antifungal effects by disrupting cell wall synthesis and inhibiting fungal growth. Additionally, preliminary studies have shown that N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide possesses antibacterial properties against both Gram-positive and Gram-negative bacteria.
Cancer Research: In the realm of oncology, N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide has shown promise as a potential anticancer agent. A study published in Cancer Letters (2021) reported that this compound selectively inhibits the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.
Toxicity and Safety: Despite its promising biological activities, the safety profile of N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide is an important consideration for its development as a therapeutic agent. Preclinical studies have indicated that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further research is needed to fully evaluate its safety in humans.
Clinical Trials: While N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide is still in the early stages of development, several clinical trials are underway to assess its efficacy and safety in treating various diseases. Phase I trials are currently evaluating its pharmacokinetics and tolerability in healthy volunteers. Preliminary results are encouraging, with no major safety concerns reported thus far.
FUTURE DIRECTIONS: The future of N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide looks promising as researchers continue to explore its potential applications in medicine. Ongoing studies aim to optimize its chemical structure to enhance potency and reduce toxicity. Additionally, efforts are being made to develop novel formulations that improve bioavailability and target delivery to specific tissues or organs.
In conclusion, N-(6-chloropyridin-3-yl)methyl-N-methylethanimidamide (CAS No. 365441-66-3) is a multifaceted compound with a wide range of biological activities. Its unique chemical structure and promising therapeutic potential make it an exciting candidate for further research and development in the field of medicinal chemistry.
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